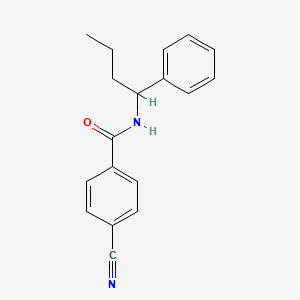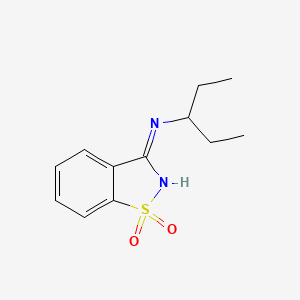![molecular formula C17H27ClN2O2 B6105894 1-[3-(2-allyl-4-methoxyphenoxy)propyl]piperazine hydrochloride](/img/structure/B6105894.png)
1-[3-(2-allyl-4-methoxyphenoxy)propyl]piperazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2-allyl-4-methoxyphenoxy)propyl]piperazine hydrochloride, also known as PAPP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a piperazine derivative that has been synthesized for its unique biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 1-[3-(2-allyl-4-methoxyphenoxy)propyl]piperazine hydrochloride is not fully understood, but it is believed to act on various neurotransmitter systems in the brain, including the serotonin and dopamine systems. It has also been shown to modulate the activity of ion channels and receptors in the cardiovascular system, leading to vasodilation and decreased blood pressure. In cancer cells, this compound has been shown to inhibit the activity of certain enzymes and pathways involved in cell growth and division.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, including modulation of neurotransmitter release, vasodilation, and inhibition of cancer cell growth. It has also been shown to have antioxidant properties, which may contribute to its anti-cancer effects. In animal studies, this compound has been shown to improve cognitive function, reduce anxiety and depression-like behaviors, and lower blood pressure.
Advantages and Limitations for Lab Experiments
1-[3-(2-allyl-4-methoxyphenoxy)propyl]piperazine hydrochloride has several advantages for lab experiments, including its high purity and stability, as well as its well-documented synthesis method. However, there are also limitations to its use, including its relatively high cost and limited availability. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential applications.
Future Directions
There are several future directions for research on 1-[3-(2-allyl-4-methoxyphenoxy)propyl]piperazine hydrochloride, including further studies on its mechanism of action and potential therapeutic applications. Additionally, there is potential for the development of new derivatives of this compound with improved efficacy and reduced side effects. Finally, there is a need for more studies on the safety and toxicity of this compound, particularly in human subjects.
Conclusion:
In conclusion, this compound, or this compound, is a promising compound for scientific research with a range of potential applications. Its synthesis method has been well-established, and its biochemical and physiological effects have been extensively studied. Further research is needed to fully understand its mechanism of action and potential therapeutic applications, but this compound represents an exciting area of research with significant potential for future developments.
Synthesis Methods
The synthesis of 1-[3-(2-allyl-4-methoxyphenoxy)propyl]piperazine hydrochloride involves the reaction of 2-allyl-4-methoxyphenol with 3-chloropropylpiperazine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. This method has been optimized for high yield and purity, and has been used in many research studies.
Scientific Research Applications
1-[3-(2-allyl-4-methoxyphenoxy)propyl]piperazine hydrochloride has been used in various scientific research applications, including studies on the central nervous system, cardiovascular system, and cancer. It has been shown to have potential as a therapeutic agent for the treatment of anxiety, depression, and other psychiatric disorders. Additionally, this compound has been studied for its potential use as a vasodilator and anti-hypertensive agent. It has also been shown to have anti-cancer properties, specifically in the inhibition of tumor growth and metastasis.
properties
IUPAC Name |
1-[3-(4-methoxy-2-prop-2-enylphenoxy)propyl]piperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2.ClH/c1-3-5-15-14-16(20-2)6-7-17(15)21-13-4-10-19-11-8-18-9-12-19;/h3,6-7,14,18H,1,4-5,8-13H2,2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUCFCFKGDREAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCCCN2CCNCC2)CC=C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-(3-chlorobenzyl)-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6105811.png)
![3-{[(4-cyclohexylphenyl)amino]methylene}-2,4-pyrrolidinedione](/img/structure/B6105839.png)
![N-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6105846.png)

![N'-(3,5-dichloro-2-hydroxybenzylidene)-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B6105851.png)
![8-(3-cyclohexen-1-ylmethyl)-1-ethyl-3-(3-methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6105863.png)
![4-{[3-(ethoxycarbonyl)-5,6,7,8,9,10-hexahydro-4H-cyclonona[b]thien-2-yl]amino}-4-oxobutanoic acid](/img/structure/B6105865.png)

![5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole](/img/structure/B6105870.png)
![N'-[2-(2-chlorophenoxy)acetyl]-2-naphthohydrazide](/img/structure/B6105881.png)
![2-(1-(2-fluoro-4-methoxybenzyl)-4-{[5-(hydroxymethyl)-2-furyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6105883.png)
![4-{[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}-2-phenylmorpholine](/img/structure/B6105890.png)
![4-(3-ethoxyphenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6105900.png)
